2-Oxaspiro[4.4]nonan-7-one
Description
2-Oxaspiro[4.4]nonan-7-one is a spirocyclic ketone characterized by two fused four-membered rings sharing a single spiro carbon atom. The "2-oxa" designation indicates an oxygen atom in one ring, while the ketone functional group resides at position 7. Spirocyclic compounds like this are valued for their conformational constraints, which enhance binding selectivity in drug candidates .
Structure
3D Structure
Properties
IUPAC Name |
2-oxaspiro[4.4]nonan-8-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7-1-2-8(5-7)3-4-10-6-8/h1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNVEXLSTZCUOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOC2)CC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1557247-04-7 | |
| Record name | 2-oxaspiro[4.4]nonan-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxaspiro[4.4]nonan-7-one typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the reaction of a suitable precursor with an oxidizing agent to form the ketone group. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and may require catalysts to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar principles as in laboratory synthesis. Bulk manufacturing may involve optimized reaction conditions to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Oxaspiro[4.4]nonan-7-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted spirocyclic compounds .
Scientific Research Applications
2-Oxaspiro[4.4]nonan-7-one has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds and as a model compound for studying spirocyclic chemistry.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Mechanism of Action
The mechanism of action of 2-Oxaspiro[4.4]nonan-7-one involves its interaction with specific molecular targets and pathways. The ketone group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the spirocyclic structure can interact with enzymes and receptors, modulating their function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key spirocyclic compounds structurally related to 2-Oxaspiro[4.4]nonan-7-one:
Key Differences and Implications
Ring Size and Heteroatom Placement: The [4.4] spiro system in this compound provides greater rigidity compared to [3.5] analogs like 2-Oxaspiro[3.5]nonan-7-one. This rigidity may improve metabolic stability in drug candidates . Replacement of oxygen with nitrogen (e.g., 7-Oxa-1-azaspiro[4.4]nonan-6-one) introduces basicity, enabling interactions with biological targets such as enzymes or receptors .
Functional Group Modifications: The ketone at position 7 in this compound is critical for further derivatization, such as forming hydrazones or undergoing nucleophilic additions. In contrast, 1,4-Dioxaspiro[4.4]nonan-7-one contains a lactone moiety, making it reactive toward amines and alcohols in ring-opening reactions .
Pharmaceutical Relevance: Nitrogen-containing analogs like 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one exhibit enhanced pharmacokinetic properties due to improved solubility and target affinity . 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one demonstrates the impact of aromatic substituents, which can modulate blood-brain barrier penetration for CNS-targeted therapies .
Biological Activity
2-Oxaspiro[4.4]nonan-7-one is a spirocyclic compound with the molecular formula CHO and a molecular weight of 140.18 g/mol. This compound features a unique spirocyclic structure that includes both an oxygen atom and a ketone group, making it an interesting subject for biological activity research.
The synthesis of this compound typically involves cyclization reactions that form the spirocyclic ring system. Common methods include reacting suitable precursors with oxidizing agents under specific conditions, often using solvents such as dichloromethane or toluene. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can yield different derivatives useful in further research and applications.
Table 1: Summary of Chemical Reactions
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Forms carboxylic acids or oxidized derivatives | Potassium permanganate |
| Reduction | Produces alcohols | Sodium borohydride |
| Substitution | Replaces oxygen with other nucleophiles | Amines, thiols |
Biological Activity
Research into the biological activity of this compound has identified several potential applications, particularly in antimicrobial and anticancer properties. The compound's mechanism of action is believed to involve interactions with specific molecular targets, such as enzymes and receptors, influenced by its spirocyclic structure and functional groups.
Antimicrobial Activity
Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, in vitro tests have shown effectiveness against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Research indicates that it may inhibit cancer cell proliferation through mechanisms involving apoptosis (programmed cell death) and modulation of signaling pathways related to cell growth and survival.
Case Study: Anticancer Activity
In a study published in the Journal of Organic Chemistry, researchers evaluated the anticancer activity of various spirocyclic compounds, including this compound. The results demonstrated that this compound significantly reduced the viability of cancer cells in culture compared to controls, suggesting its potential for further development as an anticancer agent .
Comparison with Related Compounds
This compound can be compared with other similar spirocyclic compounds to highlight its unique biological activity:
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 3-Oxaspiro[5.5]undecane-2,4-dione | Spirocyclic | Moderate antimicrobial |
| 1-Oxaspiro[4.5]dec-3-ylamine | Spirocyclic amine | Antidepressant effects |
| 6-Oxaspiro[2.5]octane-1-carboxylic acid | Spirocyclic acid | Limited antibacterial activity |
The biological activity of this compound is attributed to its ability to form hydrogen bonds with biological molecules due to its ketone group. This interaction can modulate the function of various enzymes and receptors involved in critical cellular processes.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Oxaspiro[4.4]nonan-7-one, and how do reaction conditions influence yield and purity?
- Methodological Answer: The compound is synthesized via cyclization of diols or dicarboxylic acid derivatives under acidic (e.g., H₂SO₄) or basic conditions, with catalysts and controlled heating to promote ring closure. For instance, cyclization precursors like 4-methyl-2-oxaspiro[4.4]non-3-en-1-one derivatives are used, followed by purification via distillation or recrystallization to achieve >90% purity . Industrial methods optimize reactor scale and temperature gradients to minimize side products.
Q. What spectroscopic techniques are optimal for characterizing the spirocyclic structure of this compound?
- Methodological Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming the spirocyclic framework, particularly the coupling patterns of bridgehead protons. Infrared (IR) spectroscopy identifies the ketone (C=O stretch ~1700 cm⁻¹) and ether (C-O stretch ~1100 cm⁻¹) functional groups. Mass spectrometry (MS) validates the molecular ion peak at m/z 140.18 (C₈H₁₂O₂) .
Q. What are the common chemical reactions involving this compound, and how do reaction conditions dictate product formation?
- Methodological Answer: The compound undergoes oxidation (e.g., KMnO₄ to form carboxylic acids), reduction (e.g., LiAlH₄ to yield alcohols), and nucleophilic substitution (e.g., Grignard reagents for alkylation). Reaction outcomes depend on solvent polarity and temperature; for example, polar aprotic solvents like DMF favor SN2 mechanisms in substitution reactions .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound derivatives be achieved for pharmaceutical applications?
- Methodological Answer: Asymmetric catalysis using chiral ligands (e.g., phosphoramidites) enables enantioselective C-C bond formation. For example, copper-phosphoramidite complexes catalyze additions of organozinc reagents to spirocyclic ketones, achieving enantiomeric excess (ee) >90% . Retrosynthetic planning tools (e.g., AI-driven models) leverage databases like Reaxys to propose chiral intermediates .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer: Discrepancies in anti-inflammatory or anticancer activity (e.g., NO inhibition ranging from 25–37% at 25–50 μM) may arise from assay variability (cell type, incubation time) or structural analogs (e.g., ethyl/methyl substitutions). Cross-validation using standardized assays (e.g., LPS-induced macrophage models) and comparative studies with spiro-flavonoid analogs are recommended .
Q. How does the spirocyclic framework enhance material properties in polymer or coating applications?
- Methodological Answer: The rigid spirocyclic structure reduces chain mobility in polymers, improving thermal stability (e.g., glass transition temperature increases by ~20°C) and mechanical strength. Computational modeling (e.g., DFT) predicts steric effects on polymerization kinetics, guiding the design of high-performance coatings .
Q. What computational tools predict novel reactivity or retrosynthetic pathways for this compound?
- Methodological Answer: AI-based platforms (e.g., Template_relevance models) analyze reaction databases (Pistachio, Reaxys) to propose one-step syntheses. For example, spiroannulation of γ-keto esters with allyl silanes is predicted with >85% feasibility using heuristic scoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
